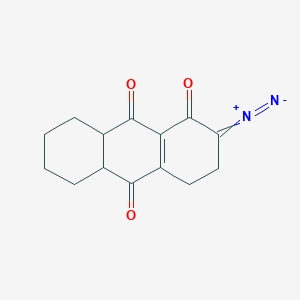![molecular formula C15H8ClF6NO B14624171 N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide CAS No. 56661-30-4](/img/structure/B14624171.png)
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide is a chemical compound characterized by the presence of trifluoromethyl groups and a chlorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to proteins or enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]thiourea
- N-[3,5-bis(trifluoromethyl)phenyl]-N’-[6-methoxy-9-cinchonanyl]thiourea
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide is unique due to the presence of both trifluoromethyl groups and a chlorobenzamide moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
56661-30-4 |
|---|---|
Fórmula molecular |
C15H8ClF6NO |
Peso molecular |
367.67 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C15H8ClF6NO/c16-11-3-1-8(2-4-11)13(24)23-12-6-9(14(17,18)19)5-10(7-12)15(20,21)22/h1-7H,(H,23,24) |
Clave InChI |
BZLNVIUAFGKMPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




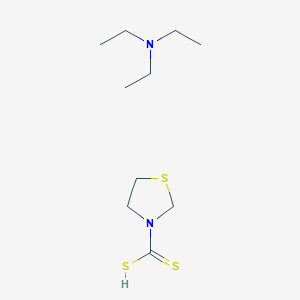
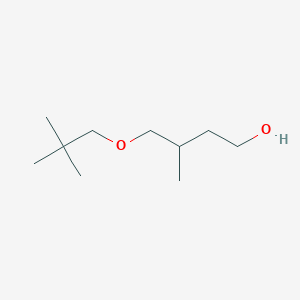
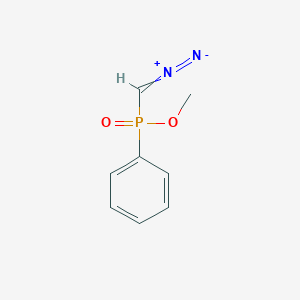
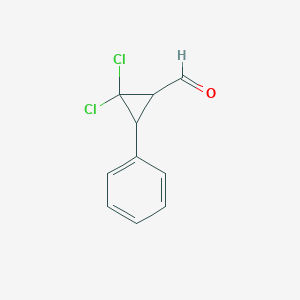
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
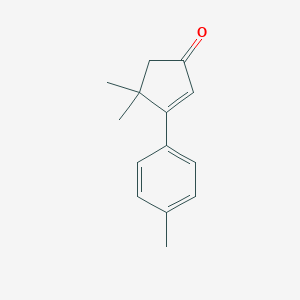

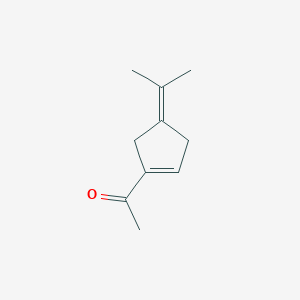

![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
